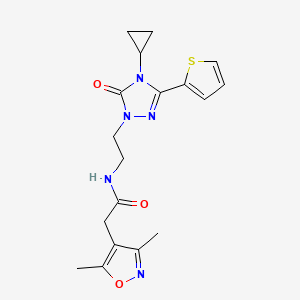
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound notable for its potential biological activities. Its structure incorporates a triazole ring and various functional groups that may enhance its pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₂S |
| Molecular Weight | 421.52 g/mol |
| CAS Number | 1448077-93-7 |
The presence of cyclopropyl and thiophene moieties in its structure contributes to its unique biological activity. The triazole ring is particularly significant in medicinal chemistry due to its role in various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against several bacterial strains.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of its effectiveness compared to standard antibiotics like Oxytetracycline.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Bacillus cereus | 7.8 | 15.6 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
The mechanisms through which this compound exerts its antimicrobial effects are not fully elucidated but may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have shown the ability to disrupt bacterial cell wall formation.
- Interference with Nucleic Acid Synthesis : The triazole ring may interact with enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : The unique structural components could affect bacterial membrane stability.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antifungal Activity : Other derivatives with similar structures have been reported to possess antifungal properties against Candida species.
- Combination Therapies : Research indicates that when used in conjunction with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains.
- Synergistic Effects : In combination with isoxazole derivatives, enhanced antibacterial activity was observed, suggesting potential for developing multi-target therapies.
属性
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-11-14(12(2)26-21-11)10-16(24)19-7-8-22-18(25)23(13-5-6-13)17(20-22)15-4-3-9-27-15/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZSGYDMYYFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














